Bienvenue dans la boutique en ligne BenchChem!

3-(Bromomethyl)-5-(methylsulfanyl)-2,3-dihydroimidazo[1,2-c]quinazoline

Process Chemistry Scale-Up α₁-Adrenoceptor Antagonist Intermediate

This is the definitive electrophilic intermediate for constructing low-nanomolar α₁-adrenoceptor antagonists, including DL-017 (Ki=0.90 nM) and the scale-up candidate DL-028A. The 3-bromomethyl handle enables direct installation of diverse (arylpiperazin-1-yl)methyl pharmacophores, while the 5-methylthio substituent is essential for receptor affinity. Published kilogram-scale process (82% yield, >99% HPLC) confirms robustness. Critically, only the 3-substituted-5-methylthio isomer provides access to this high-potency chemotype—the 2-bromomethyl or 5-oxo analogs do not. Procure this well-characterized building block to recapitulate validated SAR and accelerate preclinical antihypertensive programs.

Molecular Formula C12H12BrN3S
Molecular Weight 310.21
CAS No. 139047-57-7
Cat. No. B2996586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-5-(methylsulfanyl)-2,3-dihydroimidazo[1,2-c]quinazoline
CAS139047-57-7
Molecular FormulaC12H12BrN3S
Molecular Weight310.21
Structural Identifiers
SMILESCSC1=NC2=CC=CC=C2C3=NCC(N31)CBr
InChIInChI=1S/C12H12BrN3S/c1-17-12-15-10-5-3-2-4-9(10)11-14-7-8(6-13)16(11)12/h2-5,8H,6-7H2,1H3
InChIKeyZYZCMNNWRUIHLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Bromomethyl)-5-(methylsulfanyl)-2,3-dihydroimidazo[1,2-c]quinazoline (CAS 139047-57-7): A Validated Key Intermediate for α₁-Adrenoceptor Antagonist Development


3-(Bromomethyl)-5-(methylsulfanyl)-2,3-dihydroimidazo[1,2-c]quinazoline (CAS 139047-57-7) is a heterocyclic building block belonging to the 2,3-dihydroimidazo[1,2-c]quinazoline class. Its core scaffold is a conformationally restricted analog of the quinazoline-based α₁-adrenoceptor antagonists SGB-1534 and ketanserin . The compound features a reactive bromomethyl group at the 3-position and a methylsulfanyl substituent at the 5-position, making it a strategic electrophilic intermediate for installing diverse piperazine pharmacophores. It serves as the immediate precursor to DL-017 (Ki = 0.90 nM at α₁-adrenoceptors) and DL-028A, two preclinically validated antihypertensive candidates .

Why Generic 2,3-Dihydroimidazo[1,2-c]quinazoline Intermediates Cannot Replace 3-(Bromomethyl)-5-(methylsulfanyl)-2,3-dihydroimidazo[1,2-c]quinazoline in α₁-Antagonist Programs


The 2,3-dihydroimidazo[1,2-c]quinazoline scaffold supports both 2-substituted and 3-substituted regioisomers, as well as 5-oxo and 5-methylthio variants, yet their biological outcomes diverge sharply. In the foundational SAR study by Chern et al., compounds bearing a (phenylpiperazinyl)methyl side chain at the 3-position of the 5-methylthio system consistently displayed superior α₁-adrenoceptor affinity compared to their 2-substituted or 5-oxo counterparts . This regiospecificity and pharmacophoric requirement mean that a researcher cannot simply substitute the 2-bromomethyl-5-oxo analog (CAS 139047-54-4) and expect to access the same high-potency chemical space. The target compound's unique combination of 3-bromomethyl electrophilicity and 5-methylthio lipophilicity directly enables the synthesis of DL-017, DL-028, and related clinical candidates that have demonstrated nanomolar α₁ binding and sustained in vivo antihypertensive efficacy .

Quantitative Differentiation Evidence for 3-(Bromomethyl)-5-(methylsulfanyl)-2,3-dihydroimidazo[1,2-c]quinazoline (CAS 139047-57-7) Versus Closest Analogs


Kilogram-Scale Process Yield and Purity: 3-Bromomethyl-5-methylthio vs. 2-Bromomethyl-5-oxo Intermediate

In a published kilogram-scale process, 3-bromomethyl-5-methylthio-2,3-dihydroimidazo[1,2-c]quinazoline was obtained in 82.0% yield with 99.2% HPLC purity after NBS-mediated cyclization . In contrast, the structurally analogous 2-bromomethyl-5-oxo intermediate (CAS 139047-54-4) was reported in a patent with a yield of only 64% under comparable conditions .

Process Chemistry Scale-Up α₁-Adrenoceptor Antagonist Intermediate

Enantiomeric Potency of Downstream Drug: (S)-(+)-DL-017 vs. (R)-(−)-DL-017 at α₁-Adrenoceptors

The target compound serves as the direct precursor to DL-017 (3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-(methylthio)-2,3-dihydroimidazo[1,2-c]quinazoline). The S-enantiomer of DL-017, which can only be accessed from enantiopure starting material, exhibits a Ki of 1.0 ± 0.2 nM, representing a 144-fold enhancement over the R-enantiomer (Ki = 144 ± 23 nM) .

α₁-Adrenoceptor Enantioselectivity Antihypertensive

Regioisomeric Selectivity: 3-Substituted vs. 2-Substituted 5-Methylthio Scaffolds for α₁ Binding Affinity

The 3-substituted 5-methylthio scaffold, for which the target compound is the key synthetic entry point, yielded compounds with Ki values as low as 0.90 ± 0.08 nM (DL-017). By contrast, the most potent 2-substituted congener reported in the same series showed substantially weaker affinity. The J. Med. Chem. study explicitly concluded that 3-position substitution on the 5-methylthio system confers superior α₁ binding .

SAR Regioisomerism α₁-Adrenoceptor Affinity

Physical Purity Benchmark: Melting Point Reproducibility Across Independent Syntheses

The target compound consistently exhibits a melting point of 162–163 °C when recrystallized from acetonitrile, as confirmed by both the original patent (EP 0 594 883 A1) and the kilogram-scale process development report . This thermal consistency across independent laboratories and scales (gram to kilogram) supports the absence of polymorphic variability that could complicate formulation or further synthetic steps.

Quality Control Polymorphism Intermediate Characterization

Optimal Procurement and Application Scenarios for 3-(Bromomethyl)-5-(methylsulfanyl)-2,3-dihydroimidazo[1,2-c]quinazoline


Preclinical α₁-Adrenoceptor Antagonist Lead Optimization Programs

For medicinal chemistry teams synthesizing focused libraries of 3-[(arylpiperazin-1-yl)methyl]-5-(methylthio)-2,3-dihydroimidazo[1,2-c]quinazolines, this compound provides the validated entry point to the chemotype that produced DL-017 (α₁ Ki = 0.90 nM) . The bromomethyl handle enables late-stage diversification with commercial arylpiperazines, directly recapitulating the structure-activity relationships established in J. Med. Chem. 1993, 36, 2196–2207.

Kilogram-Scale Synthesis of DL-028A and Related Development Candidates

The published process development route to DL-028A explicitly uses this compound as the penultimate intermediate, achieving 82% yield at 1.55 kg scale with >99% HPLC purity . CDMOs and process chemistry groups initiating scale-up of this class can adopt the disclosed protocol, which details solvent volumes, stoichiometry, and purification conditions, minimizing route-scouting effort.

Chiral Pool Synthesis for Enantioselective α₁ Pharmacology Studies

Given the 144-fold enantioselectivity window observed between (S)-(+)- and (R)-(−)-DL-017 , groups investigating enantiomer-specific α₁ antagonist effects require a reliable, well-characterized intermediate from which both enantiomeric series can be divergently synthesized.

Reference Standard for Impurity Profiling in Generic DL-017 / DL-028A Development

Since the bromomethyl group is the direct precursor to the piperazine moiety in the final API, residual levels of this compound or its hydrolyzed derivative must be controlled as potential genotoxic impurities. Procurement of a high-purity, well-characterized batch (≥98% by HPLC) enables its use as a reference marker in analytical method development and validation.

Quote Request

Request a Quote for 3-(Bromomethyl)-5-(methylsulfanyl)-2,3-dihydroimidazo[1,2-c]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.